3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of compounds that have been studied for their potential biological activities . The compound you mentioned, “3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, belongs to this class. It has a thieno[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. This core is substituted at the 3-position with a 4-chlorophenyl group and at the 1-position with a 2-phenylethyl group.
Chemical Reactions Analysis
The chemical reactions involving your compound would depend on the reaction conditions and the other reactants present. Thieno[3,2-d]pyrimidin-4(3H)-ones have been found to exhibit antimycobacterial activity , suggesting that they might undergo reactions with biological targets.Scientific Research Applications
Synthesis and Biological Activity
- Thieno[2,3-d]pyrimidine derivatives, including those related to 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized and evaluated for their antibacterial properties. These compounds were synthesized using a variety of aromatic amines, showcasing their versatility in medicinal chemistry (More, Chandra, Nargund, & Nargund, 2013).
Antimicrobial and Anti-inflammatory Agents
- A study on thieno[2,3-d]pyrimidine derivatives revealed their significance as bioactive compounds with multiple biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This research highlights the potential of these compounds in developing new therapeutic agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Receptor Antagonist in Reproductive Diseases
- Thieno[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to this compound, have been synthesized and studied as potent human GnRH receptor antagonists. These compounds could be significant in treating reproductive diseases, showcasing the diverse therapeutic potential of this class of compounds (Guo et al., 2003).
Organic Chemistry and Photoluminescence
- In the field of organic chemistry, thieno[3,2-d]pyrimidine derivatives have been synthesized for their photoluminescent properties. These compounds are interesting for electronic applications due to their strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000).
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate, which is then reacted with thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-phenylethylamine", "thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-phenylethylamine in the presence of a suitable solvent and a catalyst to form the imine intermediate.", "Step 2: Addition of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione to the imine intermediate in the presence of a Lewis acid catalyst to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
CAS No. |
1326833-47-9 |
Molecular Formula |
C20H15ClN2O2S |
Molecular Weight |
382.86 |
IUPAC Name |
3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H15ClN2O2S/c21-15-6-8-16(9-7-15)23-19(24)18-17(11-13-26-18)22(20(23)25)12-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2 |
InChI Key |
JNEZKEISAOTBHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3 |
solubility |
not available |
Origin of Product |
United States |
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